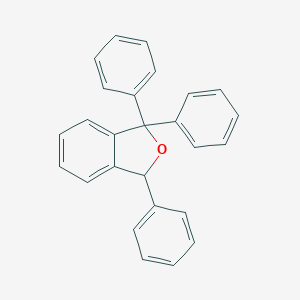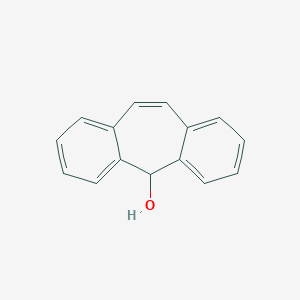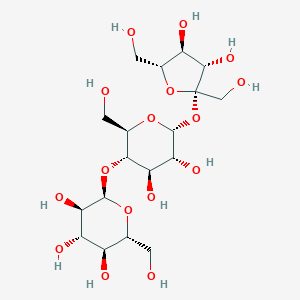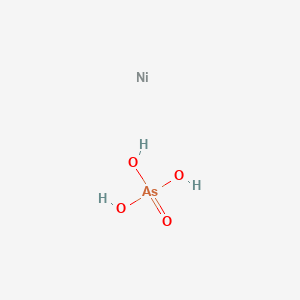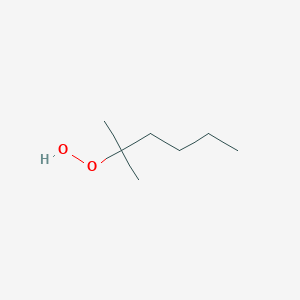
2-Methylhexane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexane-2-peroxol is a peroxide compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods.
Wirkmechanismus
2-Methylhexane-2-peroxol acts as a radical initiator by decomposing into free radicals upon heating. These free radicals can then initiate chain reactions in various chemical reactions. In biological systems, 2-Methylhexane-2-peroxol can cause oxidative stress by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
Biochemische Und Physiologische Effekte
In biological systems, 2-Methylhexane-2-peroxol has been shown to induce oxidative stress and cause cell death. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been used in the study of aging and age-related diseases due to its ability to induce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methylhexane-2-peroxol in lab experiments is its high reactivity, which makes it an effective radical initiator. However, its explosive nature requires careful handling and storage. In addition, its ability to induce oxidative stress can make it difficult to study specific biological processes without causing unwanted effects.
Zukünftige Richtungen
Future research on 2-Methylhexane-2-peroxol could focus on its potential therapeutic applications in cancer treatment and in the study of aging and age-related diseases. In addition, further investigation into its mechanism of action and its effects on biological systems could lead to a better understanding of oxidative stress and its role in disease development. Finally, the development of safer and more efficient methods for synthesizing and handling 2-Methylhexane-2-peroxol could facilitate its use in scientific research.
Synthesemethoden
2-Methylhexane-2-peroxol can be synthesized through the reaction of hydrogen peroxide with 2-methylhexene. The reaction is exothermic and requires careful handling due to the explosive nature of the peroxide compound. Other methods of synthesis include the reaction of tert-butyl hydroperoxide with 2-methylpentene and the reaction of peracetic acid with 2-methylhexene.
Wissenschaftliche Forschungsanwendungen
2-Methylhexane-2-peroxol has been extensively used in scientific research as a radical initiator and as a source of free radicals. It is commonly used in polymerization reactions, oxidation reactions, and in the synthesis of organic compounds. It has also been used in the study of oxidative stress and its effects on biological systems.
Eigenschaften
CAS-Nummer |
14474-79-4 |
|---|---|
Produktname |
2-Methylhexane-2-peroxol |
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
2-hydroperoxy-2-methylhexane |
InChI |
InChI=1S/C7H16O2/c1-4-5-6-7(2,3)9-8/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VERXWMXNIBWXFV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)OO |
Kanonische SMILES |
CCCCC(C)(C)OO |
Synonyme |
1,1-Dimethylpentyl hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



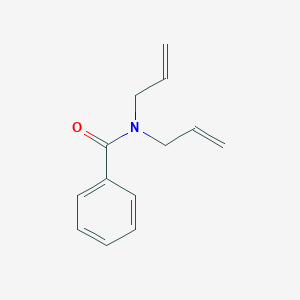

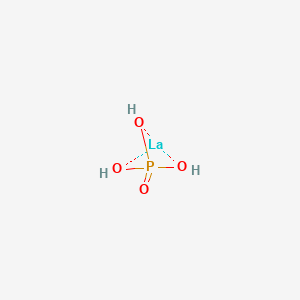
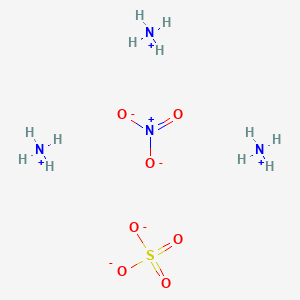
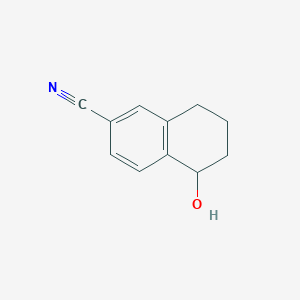
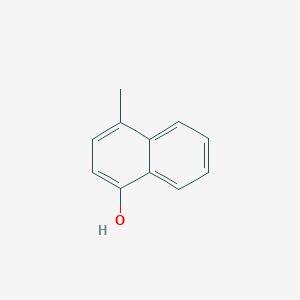
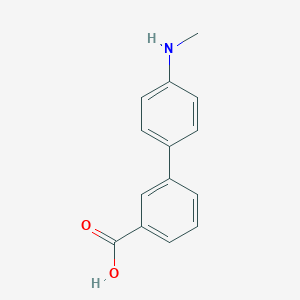
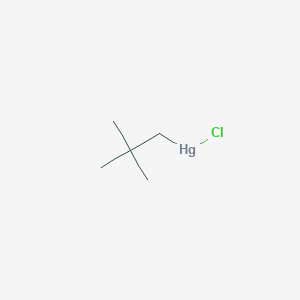
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
